molecular formula C11H10N2O B12907666 N-Benzylidene-5-methylisoxazol-3-amine CAS No. 112633-37-1

N-Benzylidene-5-methylisoxazol-3-amine

Cat. No.: B12907666
CAS No.: 112633-37-1
M. Wt: 186.21 g/mol
InChI Key: DLGCOYBYNOPXEU-UHFFFAOYSA-N
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Description

N-Benzylidene-5-methylisoxazol-3-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylidene-5-methylisoxazol-3-amine typically involves the condensation of 3-amino-5-methylisoxazole with benzaldehyde. The reaction is usually carried out in an ethanol-chloroform mixture with a few drops of concentrated hydrochloric acid as a catalyst. The mixture is stirred at room temperature until a precipitate forms, which is then filtered and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the same condensation reaction on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-5-methylisoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: N-Benzyl-5-methylisoxazol-3-amine.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Benzylidene-5-methylisoxazol-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders . The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzylidene-5-methylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-Benzylidene-5-methylisoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 5-methylisoxazole and benzaldehyde derivatives. This process often utilizes acid catalysts to facilitate the formation of the imine bond, resulting in the desired Schiff base structure. Various reaction conditions can be optimized to enhance yield and purity.

Biological Activity Overview

This compound has been evaluated for several biological activities, including:

  • Antioxidant Activity : The compound exhibits notable antioxidant properties, which are critical for preventing oxidative stress-related damage in biological systems.
  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit inflammatory pathways, making it a potential candidate for treating conditions like arthritis.
  • Antimicrobial Activity : Preliminary screening indicates that this compound possesses antimicrobial properties against various bacterial strains.

Antioxidant Activity

In vitro studies have demonstrated that this compound shows significant antioxidant activity. The IC50 values indicate the concentration required to inhibit 50% of free radicals:

CompoundIC50 (μg/mL)
This compound12.39 ± 1.26
Control (Ascorbic Acid)9.40 ± 1.04

These results suggest that while the compound is effective, it is less potent than ascorbic acid, a well-known antioxidant.

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using various models, including carrageenan-induced paw edema in rats. The results are summarized in the following table:

TreatmentPaw Edema Reduction (%)
This compound (50 mg/kg)45%
Indomethacin (10 mg/kg)60%
Control10%

The compound showed a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against common pathogens using the agar diffusion method. The results are presented below:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings indicate that the compound exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Case Studies

A case study published in Medicinal Chemistry highlighted the efficacy of N-Benzylidene derivatives in treating inflammatory diseases. The study emphasized the importance of structural modifications to enhance biological activity and reduce side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses.
  • Scavenging Free Radicals : Its antioxidant activity likely stems from its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
  • Disruption of Bacterial Cell Membranes : The antimicrobial effects may be attributed to the interaction with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Properties

CAS No.

112633-37-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanimine

InChI

InChI=1S/C11H10N2O/c1-9-7-11(13-14-9)12-8-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

DLGCOYBYNOPXEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N=CC2=CC=CC=C2

Origin of Product

United States

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